molecular formula C11H12ClN3 B7587464 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine

1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine

Cat. No. B7587464
M. Wt: 221.68 g/mol
InChI Key: VUASYNVHTLXRGY-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, also known as CPME, is a chemical compound that has been studied for its potential applications in various fields of scientific research.

Scientific Research Applications

1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has also been studied for its potential use as a ligand in metal-organic frameworks and as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is not fully understood. It is believed to act as an agonist of the imidazoline I2 receptor, which is involved in the regulation of pain and inflammation. 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species. 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to have minimal toxicity in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have minimal toxicity in animal studies. 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has also been shown to have good stability and solubility in various solvents. However, there are also limitations to the use of 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine in lab experiments. Its mechanism of action is not fully understood, which limits its potential applications. 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine also has limited water solubility, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine. Further studies are needed to fully understand its mechanism of action and potential applications. 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine could be further studied as a potential drug candidate for the treatment of pain and inflammation. It could also be studied for its potential use as a ligand in metal-organic frameworks and as a fluorescent probe for the detection of metal ions. Additionally, further studies could be conducted to improve the water solubility of 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, which would make it more versatile for use in lab experiments.

Synthesis Methods

1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine can be synthesized through a multi-step process involving the reaction of 3-chlorobenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting intermediate with 1H-pyrazole-5-carboxylic acid. The final product is obtained through a reduction reaction using sodium borohydride.

properties

IUPAC Name

1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-10-3-1-2-9(6-10)7-13-8-11-4-5-14-15-11/h1-6,13H,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUASYNVHTLXRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine

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